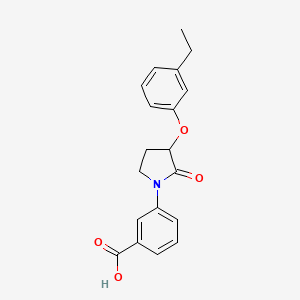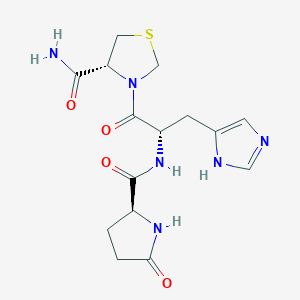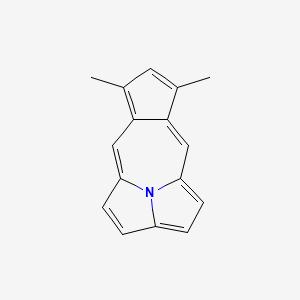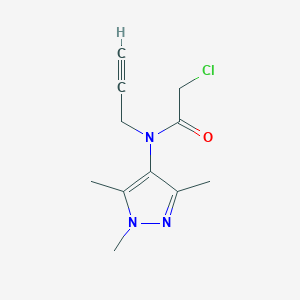
Prolyl-lysyl-glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prolyl-lysyl-glycinamide is a tripeptide compound with the molecular formula C13H25N5O3 It consists of the amino acids proline, lysine, and glycine, linked together in a specific sequence
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Prolyl-lysyl-glycinamide can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid (glycine) to the resin, followed by the addition of lysine and proline. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The protecting groups are removed after each coupling step, and the peptide is cleaved from the resin at the end of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. These methods are optimized for high yield and purity, often using automated peptide synthesizers to streamline the process. The choice of method depends on factors such as the desired scale of production and the specific requirements of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Prolyl-lysyl-glycinamide can undergo various chemical reactions, including:
Oxidation: The amino acid residues in the peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.
Reduction: Reduction reactions can break disulfide bonds or reduce other oxidized functional groups in the peptide.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids or chemical groups through targeted reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the peptide.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using specific reagents and catalysts, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction can lead to the cleavage of these bonds.
Aplicaciones Científicas De Investigación
Prolyl-lysyl-glycinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a model peptide for studying peptide synthesis, structure, and reactivity.
Biology: The compound is studied for its potential role in cellular processes and signaling pathways.
Medicine: Research has explored its potential therapeutic applications, including its effects on neurotransmitter systems and its potential use in treating neurological disorders.
Industry: this compound is used in the development of peptide-based drugs and other biotechnological applications.
Mecanismo De Acción
The mechanism of action of prolyl-lysyl-glycinamide involves its interaction with specific molecular targets and pathways. Research has shown that it can modulate neurotransmitter systems, particularly the dopamine receptor system. The peptide binds to dopamine receptors, enhancing the affinity of agonists and modulating receptor activity. This interaction can influence various physiological and neurological processes.
Comparación Con Compuestos Similares
Prolyl-lysyl-glycinamide can be compared to other similar peptides, such as:
Prolyl-leucyl-glycinamide: This compound shares structural similarities but has different amino acid residues, leading to distinct biological activities.
Prolyl-glycyl-proline: Another related peptide with unique properties and applications.
Felypressin: A synthetic nonapeptide with a sequence that includes proline, lysine, and glycinamide residues, but with additional amino acids and a different overall structure.
Each of these compounds has unique properties and applications, highlighting the diversity and potential of peptide-based molecules in scientific research and industry.
Propiedades
Número CAS |
55299-63-3 |
|---|---|
Fórmula molecular |
C13H25N5O3 |
Peso molecular |
299.37 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H25N5O3/c14-6-2-1-4-10(12(20)17-8-11(15)19)18-13(21)9-5-3-7-16-9/h9-10,16H,1-8,14H2,(H2,15,19)(H,17,20)(H,18,21)/t9-,10-/m0/s1 |
Clave InChI |
IJBDKIOLZUIJJH-UWVGGRQHSA-N |
SMILES isomérico |
C1C[C@H](NC1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |
SMILES canónico |
C1CC(NC1)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-ethylbenzamide](/img/structure/B15210447.png)
![3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine](/img/structure/B15210454.png)
![3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole](/img/structure/B15210474.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B15210477.png)
![Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine](/img/structure/B15210480.png)


![2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B15210489.png)
![4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid](/img/structure/B15210503.png)





